molecular formula C28H24O2 B15090020 ((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))dimethanol

((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))dimethanol

Cat. No.: B15090020
M. Wt: 392.5 g/mol
InChI Key: JLKWAWFABBXSNS-BYYHNAKLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))dimethanol: is an organic compound characterized by its unique structure, which includes two phenyl groups attached to an ethene backbone, further connected to phenylene groups and dimethanol functionalities. This compound is known for its applications in various fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))dimethanol typically involves the reaction of 1,2-diphenylethene with 4,1-phenylene derivatives under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product. Common reagents include boronic acids and esters, which undergo coupling reactions to form the final compound .

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: ((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))dimethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of phenyl and phenylene groups, which can stabilize intermediates and transition states.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can regenerate alcohols from carbonyl compounds .

Scientific Research Applications

Chemistry: In chemistry, ((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))dimethanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of polymers and materials with specific properties, such as fluorescence and conductivity .

Biology: In biological research, this compound can be used as a fluorescent probe due to its aggregation-induced emission properties. It can help visualize cellular structures and processes, providing valuable insights into biological systems .

Medicine: While not directly used as a drug, this compound can serve as a precursor for the synthesis of pharmaceutical compounds. Its structural features can be modified to create molecules with potential therapeutic applications .

Industry: In industrial applications, this compound is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and sensors. Its ability to form stable, high-performance materials makes it valuable in various technological applications .

Mechanism of Action

The mechanism of action of ((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))dimethanol involves its interaction with molecular targets through its phenyl and phenylene groups. These interactions can lead to changes in the electronic and structural properties of the compound, resulting in its unique fluorescence and reactivity. The pathways involved include electron transfer and energy transfer processes, which are influenced by the compound’s aggregation state and environment .

Comparison with Similar Compounds

  • (1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene)diboronic acid
  • 4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol
  • 1,1,2,2-Tetraphenylethylene

Uniqueness: ((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))dimethanol stands out due to its dimethanol functionalities, which provide additional reactivity and potential for modification compared to similar compounds. This makes it a versatile building block for various applications in research and industry .

Properties

Molecular Formula

C28H24O2

Molecular Weight

392.5 g/mol

IUPAC Name

[4-[(E)-2-[4-(hydroxymethyl)phenyl]-1,2-diphenylethenyl]phenyl]methanol

InChI

InChI=1S/C28H24O2/c29-19-21-11-15-25(16-12-21)27(23-7-3-1-4-8-23)28(24-9-5-2-6-10-24)26-17-13-22(20-30)14-18-26/h1-18,29-30H,19-20H2/b28-27+

InChI Key

JLKWAWFABBXSNS-BYYHNAKLSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)CO)/C4=CC=C(C=C4)CO

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)CO)C4=CC=C(C=C4)CO

Origin of Product

United States

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